Parasin I

Antimicrobial peptides Minimum inhibitory concentration Magainin 2 comparator

Parasin I is a 19-residue cationic antimicrobial peptide (AMP) isolated from the skin mucosa of wounded catfish (Parasilurus asotus), with the sequence Lys-Gly-Arg-Gly-Lys-Gln-Gly-Gly-Lys-Val-Arg-Ala-Lys-Ala-Lys-Thr-Arg-Ser-Ser and a molecular mass of 2000.4 Da. It is derived from the N-terminus of histone H2A via a unique proteolytic cascade involving matrix metalloprotease 2 (MMP-2) and cathepsin D upon epidermal injury.

Molecular Formula
Molecular Weight
Cat. No. B1577087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameParasin I
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Parasin I Procurement Guide: Antimicrobial Peptide Potency, Selectivity, and SAR for Research Sourcing


Parasin I is a 19-residue cationic antimicrobial peptide (AMP) isolated from the skin mucosa of wounded catfish (Parasilurus asotus), with the sequence Lys-Gly-Arg-Gly-Lys-Gln-Gly-Gly-Lys-Val-Arg-Ala-Lys-Ala-Lys-Thr-Arg-Ser-Ser and a molecular mass of 2000.4 Da [1]. It is derived from the N-terminus of histone H2A via a unique proteolytic cascade involving matrix metalloprotease 2 (MMP-2) and cathepsin D upon epidermal injury [2]. Eighteen of its 19 residues are identical to the N-terminal segment of buforin I, yet Parasin I exhibits substantially greater antimicrobial potency against a broad spectrum of Gram-positive bacteria, Gram-negative bacteria, and fungi [1]. Commercially available synthetic Parasin I is typically supplied as a trifluoroacetate salt at ≥95% HPLC purity, with a CAS number of 219552-69-9 [3].

Why Buforin I, Magainin 2, or Melittin Cannot Substitute for Parasin I in Research Procurement


Despite sharing 18 of 19 residues with buforin I and being classified alongside magainin 2 as a linear cationic AMP, Parasin I cannot be functionally interchanged with these comparators due to three critical divergence points. First, quantitative MIC data show Parasin I is 2–100-fold more potent than both buforin I and magainin 2 across multiple clinically relevant microorganisms, depending on the species tested [1]. Second, Parasin I operates via a membrane-permeabilization mechanism that is fundamentally distinct from the membrane-translocating mechanism of buforin II and from the intracellular nucleic-acid targeting of full-length buforin I [2]. Third, unlike melittin—a bee venom AMP that achieves potency at the expense of near-complete hemolysis (99.2% at 200 µg/mL)—Parasin I exhibits only 0.2% hemolysis at the same concentration, yielding a selectivity window that is critical for any application where mammalian cell compatibility is required [1]. These differences are not incremental; they reflect discrete structure-activity relationships that cannot be extrapolated from one histone H2A-derived AMP to another, as demonstrated by the complete loss of antimicrobial activity upon deletion of the single N-terminal Lys residue of Parasin I [3].

Parasin I Quantitative Differentiation Evidence: MIC, Hemolysis, Mechanism, and SAR Head-to-Head Data


Broad-Spectrum MIC Advantage of Parasin I Over Magainin 2 Across 10 Microbial Strains

In a direct head-to-head comparison using identical broth microdilution conditions, Parasin I exhibited MIC values 12- to 100-fold lower than magainin 2 across all 10 tested microorganisms, including Gram-positive bacteria, Gram-negative bacteria, and fungi [1]. The most pronounced potency gap was observed against Streptococcus sp. (MIC: 1 vs 100 µg/mL; 100× difference) and Escherichia coli (1 vs 100 µg/mL; 100×), with the smallest gap against Cryptococcus neoformans (2 vs 12 µg/mL; 6×) [1]. For reference, magainin 2 MICs against common laboratory strains from independent databases include 5 µg/mL for E. coli D31, 10 µg/mL for Klebsiella pneumoniae, and 80 µg/mL for Candida albicans, confirming that the 50–100 µg/mL values observed in the patented comparison are consistent with published literature .

Antimicrobial peptides Minimum inhibitory concentration Magainin 2 comparator

Parasin I vs Buforin I: Quantified Potency Superiority Despite 95% Sequence Identity

Although Parasin I and Buforin I share 18 of 19 amino acid residues (95% identity), Parasin I consistently demonstrated 2- to 8-fold lower MIC values against every organism tested in a side-by-side assay within the same patent study [1]. The potency advantage was largest against E. coli (MIC: 1 vs 8 µg/mL; 8×) and Streptococcus sp. (1 vs 8 µg/mL; 8×) [1]. This divergence is attributable to the single amino acid difference—Parasin I lacks the 20-residue C-terminal extension present in buforin I—and to the fundamentally different killing mechanism: Parasin I permeabilizes both outer and cytoplasmic membranes, whereas full-length buforin I translocates across membranes without permeabilization and targets intracellular nucleic acids [2]. A 2021 independent evaluation of buforin I reported MICs against 15 pathogenic strains ranging from 4 to 16 µg/mL, confirming that the patent-reported buforin I MIC values (4–8 µg/mL) are reproducible across laboratories [3].

Histone H2A-derived peptides Buforin I comparator Sequence-activity divergence

Therapeutic Selectivity: Parasin I Hemolysis at 0.2% vs Melittin at 99.2% at Identical Concentration

In a direct head-to-head human erythrocyte hemolysis assay performed under identical conditions, Parasin I at 200 µg/mL produced only 0.2% hemolysis, whereas melittin—a bee venom AMP often used as a positive control for membrane disruption—caused 99.2% hemolysis at the same concentration [1]. This represents a ~500-fold lower hemolytic activity for Parasin I relative to melittin. The assay was conducted according to the method of Park et al., providing a standardized protocol context [1]. The near-absence of hemolysis at a concentration that exceeds the antimicrobial MIC by 100–200× (MIC range 1–4 µg/mL) indicates a wide selectivity window between microbial membrane disruption and mammalian cell membrane damage. This is mechanistically significant because Parasin I and melittin both operate via membrane permeabilization, yet Parasin I's selectivity for bacterial over eukaryotic membranes is dramatically superior [2].

Hemolytic activity Therapeutic index Melittin comparator Mammalian cell safety

Mechanism of Action Differentiation: Parasin I Membrane Permeabilization vs Buforin II Translocation

Confocal microscopic analysis and membrane permeabilization assays distinguish Parasin I's bactericidal mechanism from that of its histone-derived relatives. Parasin I localizes to the cell membrane and permeabilizes both outer and cytoplasmic membranes, leading to rapid cell death via dissipation of transmembrane potential [1]. In direct contrast, buforin II—the C-terminal segment contained within the larger buforin I—translocates across membranes without permeabilizing them and kills cells by binding to intracellular nucleic acids [2]. Buforin I and hipposin (a 51-mer from Atlantic halibut) both contain the parasin segment and are permeabilizing peptides relatively unable to translocate, confirming that the parasin-derived N-terminal domain confers the lytic, membrane-permeabilizing property [2]. Confocal studies using fluorescently labeled peptides showed that Parasin I and its active analogs with comparable antimicrobial activities all localized to the cell membrane and subsequently permeabilized it, while inactive analogs such as Pa(1–14) retained membrane localization but lost permeabilizing activity [1].

Membrane permeabilization Buforin II translocation Mechanism of action Confocal microscopy

Structure-Activity Relationship: C-Terminal Truncation of Parasin I Enhances Antimicrobial Activity

Systematic truncation analysis by Koo et al. (2008) revealed that progressive C-terminal deletions of Parasin I to yield Pa(1–17) and Pa(1–15) analogs slightly increased antimicrobial activity, achieving MIC values in the 1–4 µg/mL range without altering the alpha-helical content of the peptide [1]. In contrast, deletion of only the N-terminal Lys residue [Pa(2–19)] completely abolished antimicrobial activity, although alpha-helical content was preserved. Activity was restored when the Lys was replaced with Arg ([R1]Pa) but not with polar, neutral, or acidic residues, establishing that a basic N-terminal residue is essential for membrane-binding activity [1]. The critical truncation boundary was identified at Pa(1–14): further deletion to this length resulted in nearly complete loss of both antimicrobial activity and alpha-helical structure, defining residues 1–15 as the minimal active core [1]. These SAR findings are unique to Parasin I; they do not extrapolate to buforin I, which contains a Pro-hinge domain essential for its translocation activity [2].

Structure-activity relationship C-terminal truncation Alpha-helical content Analog optimization

Unique Injury-Activated Biosynthesis: Cathepsin D/MMP-2 Pathway Distinguishes Parasin I from Constitutive AMPs

Unlike most antimicrobial peptides that are constitutively expressed or induced via transcriptional regulation, Parasin I is generated through a unique post-translational proteolytic cascade: unacetylated histone H2A is secreted from epithelial mucous cells, and upon epidermal injury, matrix metalloprotease 2 (MMP-2) is induced and cleaves inactive procathepsin D to generate active cathepsin D, which then specifically cleaves the Ser19-Arg20 bond of histone H2A to release the 19-residue Parasin I [1]. Immunohistochemical analysis confirmed that unacetylated histone H2A and procathepsin D co-localize in the cytoplasm of epithelial mucous cells, with Parasin I production occurring on the mucosal surface only upon injury [1]. This injury-activated, proenzyme-mediated production is fundamentally distinct from the pepsin-mediated generation of buforin I in the toad stomach [2] and from the constitutive or transcriptionally regulated expression of magainin 2 in amphibian skin [3]. Parasin I was also detected by Western blot in the skin mucus of other fish species, suggesting this mechanism is evolutionarily conserved among teleosts [1].

Biosynthesis pathway Cathepsin D MMP-2 Proenzyme activation Innate immunity

Parasin I Optimal Procurement and Application Scenarios Based on Quantitative Differentiation Evidence


Positive Control for Membrane Permeabilization Mechanism Studies in Antimicrobial Peptide Research

Parasin I is the optimal choice as a well-characterized membrane-permeabilizing AMP positive control when the experimental objective is to distinguish lytic from non-lytic mechanisms of bacterial killing. As demonstrated by confocal microscopy and SYTOX Green permeabilization assays, Parasin I consistently localizes to the bacterial membrane and permeabilizes both outer and cytoplasmic membranes—a property it shares with hipposin and buforin I but not with buforin II, which translocates without permeabilization . The availability of characterized inactive analogs (Pa(2–19), which loses membrane-binding; Pa(1–14), which binds but does not permeabilize) provides built-in negative controls for mechanistic experiments . Its 0.2% hemolysis rate at 200 µg/mL ensures that membrane disruption readouts in co-culture or eukaryotic membrane models are not confounded by off-target lysis .

Lead Scaffold for Structure-Activity Relationship Optimization and Truncation Analog Development

Parasin I's well-mapped SAR—specifically the demonstration that C-terminal truncation to Pa(1–15) retains full activity while N-terminal Lys deletion abolishes it—makes it a validated starting scaffold for cost-efficient analog development . The 15-residue minimal active core reduces peptide synthesis length by 21% relative to full-length Parasin I, directly lowering procurement cost per milligram of active compound. The defined alpha-helical region (residues 9–17) flanked by unstructured random coil regions (1–8, 18–19) provides a modular architecture amenable to rational design . Because Parasin I's SAR does not extrapolate to buforin I—which requires a Pro-hinge for translocation-based activity —researchers optimizing for membrane-lytic activity specifically should select Parasin I rather than buforin I as the parent scaffold.

Aquaculture and Fish Health Research: Activity Against Fish-Specific Bacterial Pathogens

Parasin I demonstrates good antimicrobial activity against fish-specific bacterial pathogens, a property confirmed in the original mechanism-of-production study by Cho et al. (2002) . Its natural origin from catfish skin mucosa, combined with its injury-activated production via the MMP-2/cathepsin D cascade, makes it a biologically relevant AMP for aquaculture therapeutic development . With MIC values of 1–2 µg/mL against Gram-positive fish pathogens and 1–4 µg/mL against Gram-negative species , Parasin I's potency profile in aquaculture-relevant conditions distinguishes it from magainin 2 (MIC 50–100 µg/mL against many of the same bacterial classes) and provides a more cost-effective per-dose option for immersion or feed-based delivery research . The absence of hemolytic activity further supports its investigation as a potential aquaculture therapeutic without the toxicity concerns associated with melittin-class AMPs .

Wound Healing and Epithelial Injury Model Studies: Injury-Activated Innate Defense Research

Parasin I's unique injury-activated production mechanism—requiring MMP-2 induction, procathepsin D activation, and subsequent histone H2A cleavage—makes it the preferred AMP for studies modeling on-demand, localized antimicrobial defense at epithelial surfaces . Unlike constitutively expressed AMPs such as magainin 2, Parasin I's production is spatially and temporally coupled to tissue damage, providing an experimentally tractable model for investigating triggerable innate immunity . The peptide's negligible hemolytic activity (0.2% at 200 µg/mL) and potent broad-spectrum activity (MIC 1–4 µg/mL) support its evaluation in wound healing applications where both antimicrobial efficacy and mammalian cell compatibility are required . The patent literature explicitly notes its potential as a wound healing agent, trauma curing agent, mouthwash, and eyewash component, based on the combination of potency and safety data .

Quote Request

Request a Quote for Parasin I

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.